molecular formula C4ClF8N3O3S B127764 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide CAS No. 144951-86-0

2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide

Cat. No. B127764
M. Wt: 357.57 g/mol
InChI Key: RMVASYSFZNCAOJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide, commonly known as CF3SO2N3, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CF3SO2N3 is a highly reactive compound that has been used as a reagent in organic synthesis and as a potential explosive material. In

Mechanism Of Action

The mechanism of action of CF3SO2N3 is not well understood. However, it is believed to act as a source of azide ions, which can react with a variety of functional groups such as alkynes, alkenes, and alcohols. This reaction typically results in the formation of a triazole ring, which has been shown to be stable and biocompatible.

Biochemical And Physiological Effects

The biochemical and physiological effects of CF3SO2N3 are not well studied. However, it is believed to be relatively non-toxic and biocompatible, making it a potential tool in chemical biology.

Advantages And Limitations For Lab Experiments

One advantage of CF3SO2N3 is its high reactivity, which allows for efficient and selective reactions with a variety of functional groups. Additionally, its biocompatibility makes it a potential tool in chemical biology. However, its explosive nature and potential toxicity require careful handling and storage. Additionally, its high reactivity can also result in unwanted side reactions.

Future Directions

There are several potential future directions for CF3SO2N3. One area of interest is in the development of bioorthogonal reactions for use in chemical biology. Additionally, CF3SO2N3 could be explored as a potential tool in drug discovery and development. Finally, further studies are needed to fully understand the mechanism of action and potential toxicity of CF3SO2N3.

Synthesis Methods

The synthesis of CF3SO2N3 involves the reaction of CF3SO2Cl with NaN3 in the presence of a catalyst. This reaction is carried out in anhydrous conditions and requires careful handling due to the explosive nature of the product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

CF3SO2N3 has been used as a reagent in organic synthesis, specifically in the synthesis of sulfonamides and sulfonylureas. It has also been used as a crosslinking agent in polymer chemistry and as a potential explosive material. Additionally, CF3SO2N3 has been explored as a potential tool in chemical biology, specifically in the development of bioorthogonal reactions.

properties

CAS RN

144951-86-0

Product Name

2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide

Molecular Formula

C4ClF8N3O3S

Molecular Weight

357.57 g/mol

IUPAC Name

2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-N-diazo-1,1,2,2-tetrafluoroethanesulfonamide

InChI

InChI=1S/C4ClF8N3O3S/c5-1(6,7)2(8,9)19-3(10,11)4(12,13)20(17,18)16-15-14

InChI Key

RMVASYSFZNCAOJ-UHFFFAOYSA-N

SMILES

C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)Cl)(F)F)(F)F

Canonical SMILES

C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)Cl)(F)F)(F)F

synonyms

2-(2-CHLORO-1,1,2,2-TETRAFLUOROETHOXY)-1,1,2,2-TETRAFLUOROETHANESULFONYL AZIDE

Origin of Product

United States

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